molecular formula C11H16N4 B1481598 (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097970-36-8

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481598
CAS No.: 2097970-36-8
M. Wt: 204.27 g/mol
InChI Key: DBCCJVUVYHPIFN-UHFFFAOYSA-N
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Description

(6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors . This compound belongs to the imidazo[1,2-b]pyrazole chemical class, a privileged scaffold known for its utility in drug discovery. The structure features a methanamine group at the 7-position, which serves as a versatile handle for further synthetic modification, and a cyclobutyl substituent that can be critical for optimizing drug-target interactions and the compound's overall pharmacokinetic profile . The primary research application of this compound is as a building block for the synthesis of more complex molecules designed to modulate kinase activity . Kinases are key therapeutic targets for a wide range of diseases, including cancer, inflammatory disorders, and central nervous system conditions . The structural features of this imidazopyrazole core are frequently employed in the search for potent and selective enzyme inhibitors. Researchers can functionalize the primary amine group via amide bond formation, reductive amination, or other coupling reactions to create a diverse library of candidate molecules for high-throughput screening and structure-activity relationship (SAR) studies. The cyclobutyl group contributes to the three-dimensional geometry of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets compared to simpler alkyl or aromatic substituents. This compound is supplied for research purposes only. It is intended for use by qualified laboratory and scientific professionals. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCCJVUVYHPIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazo[1,2-b]pyrazole Core

The compound is compared below with two analogs that share the imidazo[1,2-b]pyrazole scaffold but differ in substituent groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Status
(6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2098058-46-7 Cyclobutyl (6), Methyl (1) C₁₀H₁₄N₄ 190.25 Discontinued
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2098026-18-5 Cyclopentyl (1), Methyl (6) C₁₁H₁₆N₄ 204.28 Discontinued
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2098058-53-6 Cyclobutyl (6), Propargyl (1) C₁₂H₁₄N₄ 214.27 Discontinued
Key Observations:

Cyclobutyl vs. Cyclopentyl Substitution: The cyclopentyl analog (CAS 2098026-18-5) replaces the methyl group at position 1 with a bulkier cyclopentyl ring, increasing molecular weight by ~14 g/mol compared to the target compound. The cyclobutyl group in the target compound introduces a smaller, strained ring system, which could influence conformational flexibility and metabolic stability .

Propargyl Substitution: The propargyl-substituted analog (CAS 2098058-53-6) replaces the methyl group with a prop-2-yn-1-yl moiety. However, the propargyl group may increase reactivity and oxidative instability .

Methanamine Position :

  • All three compounds retain the methanamine group at position 7, suggesting a conserved role in hydrogen bonding or interaction with biological targets.

Biological Activity

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biomolecules, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 2097945-94-1

This compound exhibits notable biochemical properties that influence its biological activity:

  • Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. This interaction suggests that it may modulate metabolic pathways significantly .
  • Cellular Effects : The compound has been shown to influence cellular functions by modulating signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic processes.
  • Signal Transduction Modulation : The compound can affect gene expression and cellular metabolism through its impact on signaling pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study 1: Inhibition of Protein Aggregation

A study focused on protein aggregation inhibitors for ALS therapy identified compounds similar to this compound that showed protective effects against toxicity caused by mutant SOD1. The study highlighted that modifications to the pyrazole scaffold could enhance potency and pharmacological properties .

Study 2: JAK2 Inhibition

Research has indicated that imidazo-pyrrolopyridines exhibit potent JAK2 inhibitory activity. While this study did not focus directly on our compound, it demonstrates the relevance of imidazo derivatives in targeting kinase pathways, suggesting potential applications for this compound in similar therapeutic contexts .

Data Table: Biological Activity Profiles

Biological Activity Mechanism Reference
Enzyme InteractionCytochrome P450 modulation
Cellular SignalingMAPK/ERK pathway modulation
Protein Aggregation InhibitionProtection against mutant SOD1 toxicity
JAK2 InhibitionKinase pathway targeting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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